molecular formula C11H17Cl2N B8031315 [(4-Chlorophenyl)methyl]diethylamine hydrochloride

[(4-Chlorophenyl)methyl]diethylamine hydrochloride

Cat. No.: B8031315
M. Wt: 234.16 g/mol
InChI Key: WLOGCVZSHMJUOF-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)methyl]diethylamine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a chlorophenyl group attached to a diethylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl]diethylamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with diethylamine in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)methyl]diethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

[(4-Chlorophenyl)methyl]diethylamine hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)methyl]diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromophenyl)methyl]diethylamine hydrochloride
  • [(4-Methylphenyl)methyl]diethylamine hydrochloride
  • [(4-Fluorophenyl)methyl]diethylamine hydrochloride

Uniqueness

[(4-Chlorophenyl)methyl]diethylamine hydrochloride is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the chlorine atom can participate in further chemical transformations.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGCVZSHMJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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